escin Ia
Overview
Description
Beta-Escin is a mixture of triterpene saponins isolated from the seeds of the horse chestnut tree (Aesculus hippocastanum). It is known for its anti-inflammatory, anti-edematous, and venotonic properties . Beta-Escin has been extensively studied for its therapeutic potential, particularly in the treatment of chronic venous insufficiency and other vascular conditions .
Mechanism of Action
Target of Action
Escin Ia, also known as Aescin A or Athis compound, is a triterpene saponin isolated from Aesculus hippocastanum . The primary targets of this compound are the HIV-1 protease and LOXL2 . The HIV-1 protease plays a crucial role in the life cycle of the HIV virus, while LOXL2 is involved in the epithelial-mesenchymal transition process .
Mode of Action
This compound inhibits the HIV-1 protease, with IC50 values of 35 μM . It also has anti-TNBC (Triple-Negative Breast Cancer) metastasis activity, and its action mechanisms involve the inhibition of the epithelial-mesenchymal transition process by down-regulating LOXL2 expression .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the HIV life cycle and cancer metastasis. By inhibiting the HIV-1 protease, this compound disrupts the maturation of the HIV virus . In terms of cancer metastasis, this compound down-regulates LOXL2 expression, thereby inhibiting the epithelial-mesenchymal transition process, a key step in cancer metastasis .
Pharmacokinetics
It is known that the bioavailability of this compound is very low, with f values both <025%
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of HIV-1 protease, leading to a disruption in the HIV life cycle . Additionally, this compound has been shown to have anti-TNBC metastasis activity by inhibiting the epithelial-mesenchymal transition process .
Biochemical Analysis
Biochemical Properties
Escin Ia plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the enzyme HIV-1 protease, where this compound acts as an inhibitor with an IC50 value of 35 μM . Additionally, this compound has been shown to downregulate the expression of lysyl oxidase-like protein, thereby inhibiting the epithelial-mesenchymal transition process . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, it modulates the expression of genes involved in inflammation and oxidative stress, thereby exerting anti-inflammatory effects . These cellular effects underscore the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound inhibits HIV-1 protease by binding to its active site, thereby preventing the cleavage of viral polyproteins . Additionally, this compound downregulates the expression of lysyl oxidase-like protein, which plays a role in the epithelial-mesenchymal transition process . These molecular interactions elucidate the compound’s mechanism of action and its potential therapeutic benefits.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its stability under specific conditions, allowing for sustained therapeutic effects . Prolonged exposure to this compound may lead to degradation and reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can exert lasting effects on cellular processes, including anti-inflammatory and anti-cancer activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can exert therapeutic effects without significant toxicity . High doses of this compound may lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of metabolites that may retain or alter its pharmacological properties . These metabolic pathways highlight the complexity of this compound’s interactions within the body.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s bioavailability and distribution are influenced by its interactions with plasma proteins, such as albumin . Additionally, this compound can accumulate in specific tissues, including the liver and kidneys, where it exerts its therapeutic effects . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound can localize to the mitochondria, where it influences mitochondrial function and induces apoptosis in cancer cells . These subcellular interactions are vital for understanding the compound’s mechanism of action and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Escin is primarily extracted from horse chestnut seeds through a series of extraction and purification processes. The seeds are first ground into a fine powder, which is then subjected to solvent extraction using ethanol or methanol. The extract is concentrated and purified using techniques such as column chromatography to isolate Beta-Escin .
Industrial Production Methods: In industrial settings, the extraction process is scaled up to handle large quantities of horse chestnut seeds. The seeds are processed in large extraction vessels, and the resulting extract is purified using industrial-scale chromatography systems. The final product is a highly purified form of Beta-Escin, suitable for pharmaceutical and cosmetic applications .
Chemical Reactions Analysis
Types of Reactions: Beta-Escin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific applications or to study its chemical properties .
Common Reagents and Conditions:
Oxidation: Beta-Escin can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Beta-Escin can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound with different functional groups .
Scientific Research Applications
Beta-Escin has a wide range of scientific research applications, including:
Chemistry: Beta-Escin is used as a model compound in studies of triterpene saponins and their chemical properties.
Biology: In biological research, Beta-Escin is studied for its effects on cell membranes, cholesterol synthesis, and cytoskeletal integrity.
Medicine: Beta-Escin is widely used in the treatment of chronic venous insufficiency, edema, and other vascular conditions.
Comparison with Similar Compounds
Beta-Escin is often compared with other triterpene saponins, such as:
Glycyrrhizin: A triterpene saponin from licorice root, glycyrrhizin has anti-inflammatory and antiviral properties.
Beta-Escin is unique in its potent anti-edematous effects and its ability to modulate cholesterol synthesis and cytoskeletal integrity, making it a valuable compound in both medical and industrial applications .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNVHPCVMSNXNP-IVKVKCDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H86O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026284 | |
Record name | Escin Ia | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1131.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123748-68-5, 66795-86-6 | |
Record name | alpha-Escin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123748685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Escin Ia | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-Escin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.419 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 123748-68-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-ESCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB5DJT9FIW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.